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Compound of Interest

Compound Name: Fluoxetine

Cat. No.: B1211875

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative
methods for the enantioselective synthesis of Fluoxetine hydrochloride, a widely prescribed
selective serotonin reuptake inhibitor (SSRI). The following sections detail various synthetic
strategies, present comparative data, and offer detailed experimental protocols for key
transformations.

Introduction

Fluoxetine, marketed as Prozac®, is a chiral molecule, with the (S)-enantiomer being the more
active form. Consequently, the development of stereoselective synthetic routes to obtain
enantiomerically pure (S)-Fluoxetine is of significant importance in the pharmaceutical
industry. This document outlines several key asymmetric strategies that have been successfully
employed to achieve this, including catalytic asymmetric allylation, Corey-Iltsuno reduction,
Sharpless asymmetric epoxidation, and chemoenzymatic methods. Each approach offers
distinct advantages in terms of efficiency, scalability, and stereocontrol.

Comparative Data of Enantioselective Syntheses

The following tables summarize quantitative data for different enantioselective routes to
Fluoxetine and its key chiral intermediates, allowing for a direct comparison of their
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efficiencies.

Table 1. Comparison of Key Asymmetric Reactions in Fluoxetine Synthesis
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Table 2: Overall Efficiency of Selected (R)-Fluoxetine Syntheses
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Starting Number of Overall Yield .
. Final ee (%) Reference

Material Steps (%)
Benzaldehyde 6 50 99 [11[2]
Benzaldehyde 6 56 >97 [4]
N-methyl-trans-

. . 4 67 99 [4]
cinnamamide
a,B-unsaturated

6 (one-pot seq.) 45 96 [7]

aldehyde

Synthetic Pathways and Methodologies

This section details the reaction schemes and experimental protocols for the leading
enantioselective strategies for synthesizing Fluoxetine hydrochloride.

Asymmetric Allylation using Maruoka's Catalyst

This concise and highly efficient route utilizes an asymmetric allylation of benzaldehyde as the
key stereochemistry-determining step.[1][2] The resulting homoallylic alcohol is then converted
to the final product through a series of straightforward transformations.

Synthetic Pathway:

1. Maruoka's Catalyst NalOs 1. NaH, 4-chlorobenzotrifluoride
lylri-n-buty H 2. HCl

0.,
2 NaBHs MSCl, EtN MeNH: (ag) |
(90%, >99% ee N Ty 87%) N ) (85%) (96%) (R)-N-methyl-3-phenyl (78%) . .
Benzaldehyde |——©%:29%¢8) [ )1 phenyl-but-3-en-L-ol (R)-L-phenyl-1, Mesylated Diol S hydrosyopamine (R)-Fluoxetine HCI
Orieces BTE o N
e, (95%, 95% ee) -Methyl 4-hydroxy-)__ Acid catalyst (/o0 o MeNH: Reduction (e.q., LiAlHs) -N-methyl-3-phenyl- . .
Rt 4-phenylbutyrate PRy (AL 3-hydroxypropylamine (A mET(E]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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